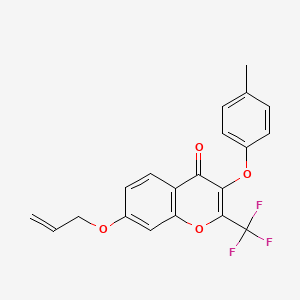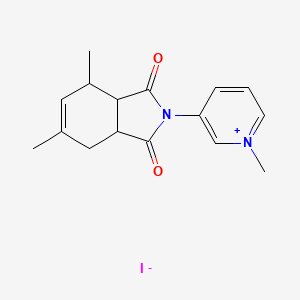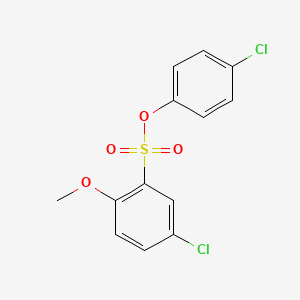
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as AMPC, is a chemical compound that belongs to the family of flavonoids. Flavonoids are widely found in plants and have been shown to possess various biological activities. AMPC has been of interest to researchers due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its wide range of biological activities, which makes it useful for studying various diseases and pathways. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to study its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Synthesis Methods
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-(4-methylphenoxy)benzaldehyde with allyl bromide in the presence of a base to form 3-(4-methylphenoxy)allylbenzene. This intermediate is then reacted with trifluoromethyl ketone in the presence of a catalyst to form 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Scientific Research Applications
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and Alzheimer's disease. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
properties
IUPAC Name |
3-(4-methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O4/c1-3-10-25-14-8-9-15-16(11-14)27-19(20(21,22)23)18(17(15)24)26-13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZDMWIDFOAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)


![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5187346.png)
![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
![4-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5187358.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-naphthamide](/img/structure/B5187395.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)